D-Pinitol

説明

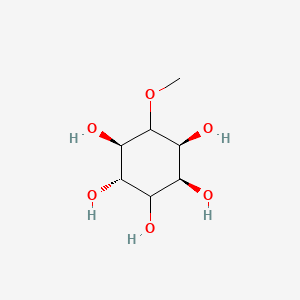

D-Pinitol (3-O-methyl-d-chiro-inositol) is a cyclitol found in the Leguminosae and Pinaceae families . It plays a crucial role in plants as a physiological cellular modulator and chemical defense against unfavorable environmental conditions . It is the main bioactive component of the antidiabetic plant, Bougainvillea spectabilis .

Synthesis Analysis

This compound has a relatively straightforward and short biosynthesis which proceeds via the Loewus pathway . The precursor to the biosynthesis pathway is glucose-6-phosphate, which is converted to D-ononitol (1-D-4-O-methyl-myo-inositol) via myo-inositol .Molecular Structure Analysis

This compound is also known as 3-O-methyl-d-chiro-inositol . It is the most widely distributed inositol ether in plants .Chemical Reactions Analysis

Plants regulate this compound biosynthesis as an adaptive mechanism for tolerating environmental changes in response to abiotic stresses such as water deficit and high salinity .Physical and Chemical Properties Analysis

This compound is the D-enantiomer of pinitol . It has a role as a geroprotector and a member of compatible osmolytes .科学的研究の応用

Vasodilatory Effects

- Endothelium-Dependent Vasodilatation : D-Pinitol induces vasodilatation in mouse mesenteric artery, which is dependent on the endothelium and nitric oxide. This effect is linked to the activation of endothelial nitric oxide synthase (eNOS), contributing to its hypotensive effect in mice (Moreira et al., 2018).

Metabolic and Anti-Diabetic Properties

- Insulin-Like Properties : this compound exhibits insulin-like effects and has shown potential in treating type 2 diabetes mellitus (T2DM) by enhancing insulin-mediated glucose uptake in the liver and improving blood glucose levels in diabetic rats (Gao et al., 2015).

Agricultural Applications

- Fungicide for Crops : Optimized extraction of this compound from vegetable soybean leaves and its application in controlling cucumber powdery mildew demonstrates its potential as a phytochemical fungicide (Chen et al., 2014).

Pharmacological Activities

- Versatile Biological Activities : this compound has been recognized for its various biological activities, including potential treatments for diabetes, inflammation, cancer, and infections. This compound plays a significant role in plants as a cellular modulator and for chemical defense against environmental stressors (Sánchez-Hidalgo et al., 2020).

Immunomodulatory Effects

- Regulation of Dendritic Cells : this compound inhibits the maturation of dendritic cells and suppresses their immunostimulatory functions, indicating its potential role in the treatment of diseases related to dendritic cells (Lee et al., 2007).

Anti-Cancer Potential

- Inhibition of Prostate Cancer Metastasis : this compound has shown to inhibit the migration and invasion of prostate cancer cells by modulating various signaling pathways, highlighting its potential as an anti-metastasis agent for prostate cancer treatment (Lin et al., 2013).

Hepatoprotective and Anti-Inflammatory Actions

- Attenuation of Oxidative Stress in Liver : this compound exhibits hepatoprotective properties by reducing hyperglycemia-mediated oxidative stress and inflammation in the liver, indicating its potential in treating liver damage associated with diabetes (Sivakumar et al., 2010).

作用機序

Target of Action

D-Pinitol, also known as 3-O-methyl-D-chiro-inositol, is a cyclitol found in various plant families such as Leguminosae and Pinaceae . Its primary targets include the glucose transporter type 4 (GLUT4) and insulin receptor substrate (IRS) . These targets play a crucial role in glucose metabolism and insulin signaling, making this compound an important compound in managing conditions like diabetes .

Mode of Action

This compound acts as an insulin sensitizer . It increases the expression of GLUT4 and IRS, along with other key proteins involved in adipogenesis such as CCAAT/enhancer binding protein alpha (C/EBPα), peroxisome proliferators-activated receptor γ (PPARγ), and adiponectin . This suggests that this compound could enhance insulin sensitivity and promote glucose uptake in cells .

Biochemical Pathways

This compound affects several signaling pathways. It has been reported to inhibit the TNF-α and suppress the NF-κB pathway, which are involved in inflammation and cancer . It also acts via a post-receptor pathway of insulin action, which is crucial for glucose metabolism . Furthermore, it influences the p38/JNK and NF-κB pathways, which are associated with osteoporosis prevention .

Pharmacokinetics

The oral absorption of this compound is dose-dependent and of extended duration, with a Tmax reached after almost 4 hours, and a half-life greater than 5 hours . When this compound is consumed as part of a carbohydrate-containing carob pods-derived syrup, its absorption is reduced, probably due to competition with monosaccharide transport .

Result of Action

This compound has multifunctional properties. It has been suggested to possess antidiabetic, antioxidant, cancer chemopreventive, anti-inflammatory, and antitumoral properties . It effectively regulates hyperglycemia and prevents insulin resistance . Moreover, it has been reported to suppress serum bone turnover biomarkers, improve dry femur weight, cancellous bone rate, and bone mineral content .

Action Environment

This compound plays an important role in plants as a physiological cellular modulator and chemical defense against unfavorable environmental conditions, such as water deficit and high level of salinity . This suggests that environmental factors could influence the action, efficacy, and stability of this compound.

生化学分析

Biochemical Properties

D-Pinitol plays a crucial role in biochemical reactions, particularly in plants where it acts as a physiological cellular modulator and chemical defense against environmental stresses such as water deficit and high salinity . In humans, this compound interacts with several enzymes and proteins, including insulin receptors, enhancing insulin sensitivity and glucose uptake. It also interacts with antioxidant enzymes, reducing oxidative stress and inflammation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance insulin signaling pathways, leading to improved glucose uptake in muscle and adipose tissues. Additionally, this compound modulates the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to insulin receptors, enhancing their activity and promoting glucose uptake. This compound also inhibits the activity of pro-inflammatory enzymes and activates antioxidant enzymes, reducing oxidative stress. Furthermore, it modulates gene expression by influencing transcription factors involved in inflammation and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, maintaining its biological activity over extended periods. Long-term studies have shown that this compound can sustain its beneficial effects on cellular function, including improved glucose metabolism and reduced inflammation, in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to improve glucose tolerance and reduce inflammation without any adverse effects. At higher doses, some studies have reported potential toxic effects, including liver damage and gastrointestinal disturbances. It is essential to determine the optimal dosage to maximize the benefits while minimizing any adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucose and lipid metabolism. It interacts with enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, enhancing glucose utilization and reducing lipid accumulation. This compound also affects metabolic flux by modulating the levels of key metabolites involved in energy production and storage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by glucose transporters and distributed to various tissues, including muscle, liver, and adipose tissues. This compound’s localization and accumulation in these tissues contribute to its biological effects, including improved glucose metabolism and reduced inflammation .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in glucose and lipid metabolism. Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications, enhancing its biological activity and stability .

特性

IUPAC Name |

(1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-FEPQRWDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H](C([C@@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883108, DTXSID601029635, DTXSID901337631 | |

| Record name | (+)-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-68-4, 6090-97-7, 10284-63-6 | |

| Record name | Pinitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ononitol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010284636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylinositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12969 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9HZN9T0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ONONITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998ME07KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLINOSITOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N55OCE7X7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

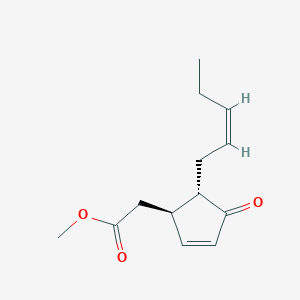

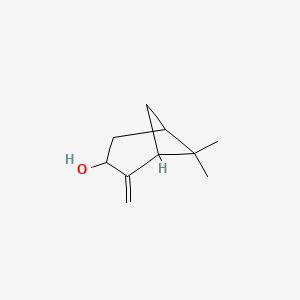

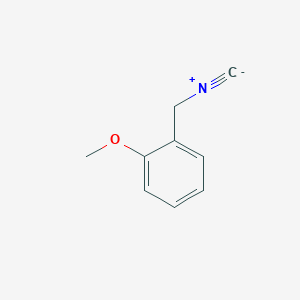

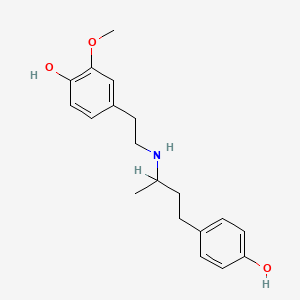

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。